(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate

Catalog No.
S12276724
CAS No.
M.F
C17H24N2O5
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amin...

Product Name

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate

IUPAC Name

methyl (2S)-3-methyl-2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]butanoate

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C17H24N2O5/c1-12(2)15(16(21)23-4)18-14(20)10-19(3)17(22)24-11-13-8-6-5-7-9-13/h5-9,12,15H,10-11H2,1-4H3,(H,18,20)/t15-/m0/s1

InChI Key

WRNISQVOSNYVLB-HNNXBMFYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate is a complex organic compound with the molecular formula C15H19N3O6C_{15}H_{19}N_{3}O_{6} and a molecular weight of approximately 331.26 g/mol. It features a chiral center, which gives rise to its (S) configuration, indicating that it is one of the enantiomers of this compound. The structure includes a benzyloxycarbonyl group, a methylamino group, and a 3-methylbutanoate moiety, making it an interesting candidate for various chemical and biological applications.

Typical of amides and esters. Notably:

  • Hydrolysis: In the presence of water and acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Transesterification: The methyl ester can react with alcohols in the presence of an acid catalyst to form different esters.
  • Amide Formation: The amine functionality can react with carboxylic acids to form new amides.

These reactions are significant for modifying the compound for specific applications or synthesizing derivatives.

The synthesis of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate typically involves multi-step organic synthesis techniques:

  • Formation of the Benzyloxycarbonyl Group: This can be achieved by reacting benzyloxycarbonyl chloride with an appropriate amine.
  • Coupling Reaction: The resulting intermediate can be coupled with 3-methylbutanoic acid derivatives using standard peptide coupling reagents such as Dicyclohexylcarbodiimide.
  • Methyl Ester Formation: Finally, the carboxylic acid intermediate can be converted into the methyl ester using methanol in the presence of an acid catalyst.

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate has potential applications in:

  • Pharmaceutical Development: Its structural features may allow it to act as a precursor or intermediate in the synthesis of bioactive compounds.
  • Research: It can serve as a tool compound for studying enzyme interactions or as a model for drug design.

Interaction studies involving (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate would typically focus on its binding affinity to specific receptors or enzymes. Such studies could employ techniques like:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Isothermal Titration Calorimetry: To assess thermodynamic parameters associated with binding.

These studies are crucial for understanding its potential therapeutic roles.

Several compounds share structural similarities with (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarityUnique Features
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate88568-95-00.84Contains dimethoxyphosphoryl group, enhancing bioactivity.
Ethyl ((benzyloxy)carbonyl)glycinate1145-81-90.55Ethyl group instead of methyl; simpler structure.
2-(((Benzyloxy)carbonyl)amino)acetic acid1138-80-30.53Lacks ester functionality; more polar than the target compound.
(S)-Benzyl (2-oxooxetan-3-yl)carbamate26054-60-40.53Features a carbamate linkage; distinct reactivity profile.

These comparisons illustrate how (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate stands out due to its unique combination of functional groups and potential biological interactions.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

336.16852187 g/mol

Monoisotopic Mass

336.16852187 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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